molecular formula C18H19NO4 B11443446 6,7-Dimethoxy-4-(3-methoxy-phenyl)-3,4-dihydro-1H-quinolin-2-one

6,7-Dimethoxy-4-(3-methoxy-phenyl)-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B11443446
M. Wt: 313.3 g/mol
InChI Key: MGORLYLATOLEKS-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes methoxy groups at positions 6, 7, and 3 on the phenyl ring, and a tetrahydroquinoline core. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-4-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-methoxybenzaldehyde, the compound can be synthesized through a series of reactions involving condensation, reduction, and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

6,7-Dimethoxy-4-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares a similar core structure but lacks the 3-methoxyphenyl group.

    4-(3-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline: Similar structure but without the methoxy groups at positions 6 and 7.

Uniqueness

6,7-Dimethoxy-4-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of multiple methoxy groups and the specific arrangement of these groups on the aromatic ring. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

6,7-dimethoxy-4-(3-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C18H19NO4/c1-21-12-6-4-5-11(7-12)13-9-18(20)19-15-10-17(23-3)16(22-2)8-14(13)15/h4-8,10,13H,9H2,1-3H3,(H,19,20)

InChI Key

MGORLYLATOLEKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC

solubility

20.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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